1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane
Description
Properties
Molecular Formula |
C9H13FN4 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C9H13FN4/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2 |
InChI Key |
YCTWNCRSCCDHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=N2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 1 5 Fluoropyrimidin 2 Yl 1,4 Diazepane and Analogues
Retrosynthetic Analysis and Key Precursors for 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points around the pyrimidine-diazepane linkage. This approach simplifies the complex structure into more readily accessible starting materials. The most logical disconnection is at the C-N bond connecting the C2 position of the pyrimidine (B1678525) ring to one of the nitrogen atoms of the diazepane ring. This leads to two key precursors: a suitably activated 5-fluoropyrimidine (B1206419) derivative and the 1,4-diazepane ring system.
This retrosynthetic strategy offers a flexible and efficient route to the target compound and its analogues, as variations in either the pyrimidine or diazepine (B8756704) precursors can be readily introduced to generate a library of related molecules. The development of sustainable and scalable synthetic methods is crucial, often drawing from the chiral pool of readily available starting materials like carbohydrates, amino acids, and terpenes. researchgate.net Biocatalytic retrosynthesis is also an emerging approach that offers environmental benefits and access to transformations that are challenging with traditional chemistry. rsc.orgpolimi.it
Synthetic Routes to the 5-Fluoropyrimidine Core
The 5-fluoropyrimidine moiety is a critical component, and its synthesis requires careful consideration of regioselectivity and functional group compatibility. Several methods have been developed for the synthesis of functionalized pyrimidines, with nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions being the most prominent.
Nucleophilic Aromatic Substitution Reactions for Pyrimidine Derivatization
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient heterocyclic systems like pyrimidines. wikipedia.org The presence of electron-withdrawing groups on the pyrimidine ring activates it towards nucleophilic attack. wikipedia.org In the context of synthesizing the 5-fluoropyrimidine precursor for our target molecule, a common strategy involves the reaction of a dihalopyrimidine with a suitable nucleophile.
For instance, the reaction of 2,4-dihalopyrimidines with nucleophiles typically results in the selective displacement of the halide at the 4-position. stackexchange.com However, achieving C2-selectivity can be challenging and often requires specific reaction conditions or the use of specialized reagents. nih.gov The reactivity of halopyrimidines towards sulfur nucleophiles has been shown to decrease in the order of I > Br > Cl > F. sci-hub.se Recent studies have also explored the use of 2-halopyridinium ketene (B1206846) hemiaminals for room temperature nucleophilic aromatic substitution with sulfur nucleophiles. chemrxiv.org The SNAr mechanism is generally accepted to proceed through a two-step addition-elimination process involving a Meisenheimer intermediate, although concerted mechanisms have also been identified. nih.gov
A plausible route to a key intermediate, 5-fluoro-2-chloropyrimidine, could involve the direct fluorination of a suitable pyrimidine precursor. For example, the synthesis of 5-fluoro-2,4,6-trichloropyrimidine has been achieved by reacting 2,4,6-trichloropyrimidine (B138864) with fluorine gas in the presence of sodium fluoride. prepchem.com This intermediate can then be selectively functionalized at the 2-position.
Copper-Catalyzed Coupling Strategies for Pyrimidine Functionalization
Copper-catalyzed cross-coupling reactions have emerged as a versatile alternative for the formation of C-N bonds in the synthesis of heteroaryl amines. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods. The Ullmann condensation, a classic copper-catalyzed reaction, has been significantly improved over the years with the development of new ligands and reaction protocols.
Recent advancements have demonstrated the utility of copper-catalyzed coupling of pyridines and quinolines with alkynes, providing a direct route to functionalized heterocyles. acs.org Furthermore, copper-catalyzed oxidative coupling reactions have been employed for the synthesis of polysubstituted pyridines. acs.org The development of novel pyrrole-ol ligands has enabled the challenging copper-catalyzed coupling of sterically hindered aryl iodides with amines. nih.gov Mechanistic studies suggest that these reactions can proceed through non-canonical pathways, with copper(II) complexes acting as active catalysts. youtube.com
Synthesis of the 1,4-Diazepane Ring System
The 1,4-diazepane ring is a seven-membered saturated heterocycle containing two nitrogen atoms. Its synthesis presents unique challenges due to the entropic and enthalpic factors associated with the formation of medium-sized rings.
Construction of the Saturated Seven-Membered Heterocycle
Several strategies have been developed for the construction of the 1,4-diazepane skeleton. One common approach involves the cyclization of linear precursors containing the requisite carbon and nitrogen atoms. For example, the reaction of diamines with dicarbonyl compounds or their equivalents can lead to the formation of the diazepine ring. tubitak.gov.tracs.org
Reductive amination has proven to be a powerful tool for the synthesis of 1,4-diazepanes. nih.gov This can be achieved through both chemical and biocatalytic methods. acs.orgsci-hub.ruresearchgate.net For instance, intramolecular reductive amination of aminoketone precursors can provide chiral 1,4-diazepanes with high enantioselectivity. acs.org The synthesis of 1,4-diazepine derivatives has also been achieved using efficient heteropolyacid-catalyzed procedures. nih.gov Additionally, the Schmidt reaction of corresponding ketones has been used to prepare bridged 1,4-diazepane derivatives. enamine.net
Ring-Closing Strategies for Diazepane Formation
Ring-closing metathesis (RCM) has become a widely used and powerful method for the synthesis of a variety of unsaturated rings, including those containing nitrogen atoms. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium-based complexes, to form a cycloalkene and volatile ethylene. wikipedia.org RCM has been successfully applied to the synthesis of various heterocyclic compounds, including those with seven-membered rings. researchgate.netrsc.orgdrughunter.com
Another important ring-closing strategy is intramolecular C-N bond formation. This can be achieved through various methods, including the ring opening of azetidines followed by intramolecular cyclization. mdpi.com The synthesis of 1,4-dihydro- nih.govenamine.netdiazepine-5,7-diones has also been reported, providing a novel core structure for receptor ligands. nih.gov
Coupling Reactions for the Formation of this compound
The formation of the core structure of this compound typically relies on a crucial carbon-nitrogen (C-N) bond-forming reaction between a suitably activated 5-fluoropyrimidine derivative and 1,4-diazepane or a protected precursor. A common and effective method for achieving this is through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
In a typical SNAr approach, a highly electrophilic pyrimidine, such as 2-chloro-5-fluoropyrimidine (B20137) or 2-bromo-5-fluoropyrimidine, is reacted with 1,4-diazepane. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, further enhanced by the fluorine substituent, activates the 2-position towards nucleophilic attack by the secondary amine of the diazepine ring. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.
Alternatively, palladium-catalyzed Buchwald-Hartwig amination represents a powerful and versatile method for this transformation. This reaction allows for the coupling of a wider range of pyrimidine halides or triflates with the diazepine. The choice of palladium precursor, ligand, and base is critical for achieving high yields and minimizing side reactions.
A plausible synthetic route is outlined below:
Scheme 1: General Synthetic Approach to this compound
X = Cl, Br, I, OTf
The reaction conditions for these coupling reactions are summarized in the table below, based on established methodologies for similar heterocyclic couplings.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80-110 | 75-95 |
| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 | 70-90 |
| CuI/N,N-dimethylglycine | N/A | K₂CO₃ | DMF | 100-120 | 60-85 |
Advanced Synthetic Approaches and Analog Generation
To explore the structure-activity relationships of this compound, the development of advanced synthetic methods for generating a diverse range of analogues is essential. These approaches include biocatalysis, skeletal diversification, and stereoselective synthesis.
Biocatalytic Methods in the Synthesis of Related Heterocycles
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing nitrogen-containing heterocycles. nih.govresearchgate.net Enzymes such as monoamine oxidases (MAOs), transaminases (TAs), and imine reductases (IREDs) are particularly valuable for the synthesis of chiral amines and heterocyclic scaffolds. researchgate.net While a direct biocatalytic synthesis of this compound has not been reported, the principles of biocatalysis can be applied to the synthesis of chiral precursors or analogues.
For instance, a chiral 1,4-diazepane derivative could potentially be synthesized using an engineered imine reductase to stereoselectively reduce a cyclic imine precursor. This enzymatic approach can provide access to enantiomerically pure building blocks for the subsequent coupling reaction with the fluoropyrimidine moiety. The use of biocatalysts often occurs under mild reaction conditions in aqueous media, contributing to more sustainable synthetic processes. nih.govmdpi.com
Key enzymes and their potential applications in the synthesis of related heterocycles are listed below:
| Enzyme Class | Transformation | Potential Application for Analog Synthesis |
| Imine Reductases (IREDs) | Asymmetric reduction of imines to amines | Stereoselective synthesis of chiral substituted 1,4-diazepanes |
| Transaminases (TAs) | Conversion of ketones to chiral amines | Synthesis of chiral amino-diazepanes |
| Monoamine Oxidases (MAOs) | Oxidative deamination or kinetic resolution of amines | Deracemization of racemic diazepine precursors |
Strategies for Skeletal Diversification of Nitrogenous Heteroaromatics
Skeletal diversification is a powerful strategy in drug discovery that involves modifying the core ring system of a molecule to access novel chemical space and potentially improved pharmacological properties. escholarship.org For nitrogenous heteroaromatics like the pyrimidine core of the target compound, several innovative diversification strategies have been developed.
One such approach is the skeletal editing of pyrimidines. For example, methods have been reported for the conversion of pyrimidines into other heterocycles like pyrazoles through a formal carbon deletion. escholarship.org Another strategy involves nitrogen atom insertion into indole (B1671886) scaffolds to generate quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. chemrxiv.orgnih.gov These types of transformations could be applied to analogues of this compound to replace the pyrimidine ring with other heteroaromatic systems, thus creating a library of structurally diverse compounds.
Recent advances have also demonstrated the ability to perform skeletal editing on complex molecules at a late stage in the synthesis. chemrxiv.orgnih.gov This allows for the direct modification of a lead compound to rapidly generate analogues without the need for de novo synthesis.
Examples of skeletal diversification strategies applicable to the pyrimidine ring include:
| Strategy | Transformation | Resulting Heterocycle |
| Ring-opening/ring-closing cascade | Addition of nucleophiles followed by fragmentation and recyclization | Pyridines, 1,2-azoles researchgate.net |
| Nitrogen atom insertion | Reaction with a nitrene source | Triazine or other nitrogen-rich heterocycles |
| C-N bond cleavage and reformation | Rearrangement reactions | Isomeric pyrimidines or other diazines |
Stereoselective Synthesis of Chiral Analogues
The introduction of stereocenters into the 1,4-diazepane ring can significantly impact the biological activity of the final compound. Therefore, the stereoselective synthesis of chiral analogues is of high importance. Asymmetric synthesis can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.
One established method is the use of Evans asymmetric alkylation, which employs a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a carbonyl compound. tsijournals.com This approach could be adapted to synthesize enantiomerically enriched precursors to substituted 1,4-diazepanes. Following the alkylation, the chiral auxiliary can be cleaved to reveal the desired chiral product.
Another powerful technique is asymmetric hydrogenation, which utilizes chiral metal catalysts to reduce a prochiral double bond with high enantioselectivity. A prochiral enamine or imine precursor to the diazepine ring could be a suitable substrate for such a transformation.
The table below summarizes key approaches for stereoselective synthesis:
| Method | Description | Application |
| Chiral Auxiliary | A chiral molecule temporarily incorporated into the substrate to direct a stereoselective reaction. | Synthesis of optically active substituted diazepane precursors. tsijournals.com |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enantioselective reduction of prochiral diazepine precursors. |
| Chiral Pool Synthesis | Synthesis starting from readily available enantiomerically pure natural products. | Utilization of chiral amino acids or their derivatives to construct the diazepine ring. |
Biological Activity and Molecular Target Identification of 1 5 Fluoropyrimidin 2 Yl 1,4 Diazepane Derivatives
Investigation of Serotonin (B10506) 5-HT2C Receptor Agonism
The serotonin 5-HT2C receptor is a well-established target for therapeutic intervention in a range of central nervous system disorders. wipo.int Agonism of this receptor, in particular, has been explored for its potential in treating conditions such as obesity and schizophrenia. elsevierpure.comnih.gov
In Vitro Receptor Binding Affinity
Studies on various diazepine-containing compounds have demonstrated their potential to bind to the 5-HT2C receptor. For instance, research on tricyclic benzodiazepine (B76468) scaffolds has shown that specific substitutions can lead to high-affinity binding to the 5-HT2C receptor. nih.gov The introduction of secondary amide substituents into a 6,5,7-tricyclic benzodiazepine scaffold, for example, has yielded compounds with high selectivity for the 5-HT2C receptor in binding assays. nih.gov However, no specific binding affinity data (e.g., Ki values) for 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane or its close derivatives at the 5-HT2C receptor are reported in the available literature.
Cellular Functional Activity via Receptor Activation Assays
Functional assays, such as those measuring inositol (B14025) triphosphate (IP3) accumulation or calcium mobilization, are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. Research on diazepine (B8756704) derivatives has identified potent 5-HT2C receptor agonists. nih.gov For example, certain 6,5,7-tricyclic benzodiazepine derivatives have demonstrated potent agonist activity in functional assays, with some compounds showing efficacy comparable to or even exceeding that of serotonin. nih.gov These studies highlight that the diazepine core can be a key pharmacophore for 5-HT2C agonism. Nevertheless, there is no published data from receptor activation assays for this compound.
Modulation of P2X Receptors
P2X receptors are ATP-gated ion channels involved in a variety of physiological and pathological processes, including inflammation and pain.
P2X7 Receptor Antagonism and Occupancy Studies
The P2X7 receptor is a key player in the inflammatory cascade, and its antagonists are being investigated as potential anti-inflammatory agents. While no data exists for this compound, research on other compounds containing the 5-fluoropyrimidinyl moiety has shown significant P2X7 receptor antagonism. For example, a series of 1,4,6,7-tetrahydro-5H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivatives bearing a 1-(5-fluoropyrimidin-2-yl) group were synthesized and evaluated as P2X7 antagonists. One compound from this series, (S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H- nih.govnih.govnih.govtriazolo[4,5-c]pyridin-5-yl)methanone, demonstrated robust P2X7 receptor occupancy in rats with an ED50 value of 0.06 mg/kg. This indicates that the 1-(5-fluoropyrimidin-2-yl) motif can be a crucial component for potent P2X7 receptor antagonism.
Table 1: P2X7 Receptor Occupancy for a Derivative Containing the 1-(5-Fluoropyrimidin-2-yl) Moiety
| Compound Name | Structure | Species | ED50 (mg/kg) |
|---|
P2X4 Receptor Antagonism Investigations
The P2X4 receptor is implicated in pathological conditions such as neuropathic pain. Research into P2X4 receptor antagonists has led to the development of various chemical scaffolds. Studies have reported on 1,4-naphthodiazepinedione-based compounds as potent P2X4 receptor antagonists. nih.gov For instance, certain analogues of 1,5-dihydro-2H-naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H)-dione have shown significant antagonistic activity at the human P2X4 receptor, with IC50 values in the micromolar range. nih.gov However, these compounds are structurally distinct from this compound, and no investigations into the P2X4 receptor antagonism of the latter have been published.
Exploration of Other Relevant Receptor Interactions
The broader pharmacological profile of a compound is determined by its interactions with a range of receptors. For the 1,4-diazepane-2,5-dione (B14664083) scaffold, inhibitory activity against Lymphocyte Function-Associated Antigen-1 (LFA-1) has been reported, suggesting a potential role in modulating cell adhesion processes. nih.gov However, this is a different diazepine core and lacks the fluoropyrimidine substitution.
The 5-fluoropyrimidine (B1206419) moiety is a common feature in many biologically active compounds, including those targeting various enzymes and receptors. Without specific studies on this compound, any discussion of its interactions with other receptors would be purely speculative.
Orexin (B13118510) Receptor Antagonism
Derivatives featuring the 1,4-diazepane scaffold have been identified as potent orexin receptor antagonists. nih.govnih.gov Orexins are neuropeptides that regulate wakefulness and arousal, and antagonism of their receptors presents a novel therapeutic approach for insomnia and other sleep disorders. nih.govcapes.gov.br Research into N,N-disubstituted 1,4-diazepanes has led to the discovery of dual orexin 1 and orexin 2 receptor (OX1R/OX2R) antagonists. nih.govcapes.gov.br The design of these molecules was often guided by understanding the conformational preferences of the central diazepane ring. nih.gov One such antagonist, featuring a 1,4-diazepane central constraint, has been shown to block orexin signaling in vivo and promote sleep in rats. nih.govcapes.gov.br
HDM2 Antagonism
The 1,4-diazepine scaffold has been explored for its potential as an antagonist of the human double minute 2 (HDM2) protein. The interaction between HDM2 and the tumor suppressor protein p53 is a critical target in oncology, as its disruption can induce cell growth arrest and apoptosis. nih.gov Specifically, the 1,4-benzodiazepine-2,5-dione scaffold has been identified as a suitable template for inhibiting this protein-protein interaction by binding to the HDM2 protein. nih.govnih.gov These compounds can mimic the α-helix of the p53 peptide that interacts with HDM2. nih.gov Research has led to the development of several compounds with improved potency, solubility, and cell-based activities. nih.gov
LFA-1 Inhibition
The 1,4-diazepane scaffold has also been investigated for its role in the inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is an integrin protein that plays a crucial role in the immune response by mediating the adhesion of leukocytes to other cells. researchgate.net Novel inhibitors based on a 1,4-diazepane-2,5-dione structure have been identified as potent antagonists of the LFA-1/ICAM-1 interaction. nih.gov Furthermore, the design and optimization of 1,4-diazepane-2-ones, developed from a scaffold-based combinatorial library, have resulted in high-affinity LFA-1 antagonists. nih.gov For instance, compounds 18d and 18e from one study demonstrated IC50 values of 110 and 70 nM, respectively, highlighting the potential of this scaffold in developing anti-inflammatory therapies. nih.gov
Melanocortin Receptor Activity
The melanocortin system, consisting of five G-protein coupled receptors (MC1-5R), is involved in various physiological functions, including pigmentation, inflammation, and energy homeostasis. nih.govnih.gov Derivatives containing a diazepine core have shown activity as melanocortin receptor agonists. nih.govnih.gov Specifically, compounds with a 1,4-dihydro- nih.govcapes.gov.brdiazepine-5,7-dione core demonstrated activity at the melanocortin 1 and 4 receptors (MC1R and MC4R). nih.gov In the search for small, non-peptide molecules to target these receptors, the 1,4-benzodiazepine-2,5-dione template has also been utilized, resulting in agonists with nanomolar potencies at the melanocortin receptors. nih.govresearchgate.net
Enzyme Inhibition Studies for Related Pyrimidine (B1678525) and Diazepane Scaffolds
Cyclin-Dependent Kinase (CDK4/6) Inhibition
The pyrimidine scaffold is a key feature in many inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle. researchgate.net Dysregulation of CDK4/6 is a hallmark of cancer, making them attractive targets for anticancer drugs. nih.govnih.gov Several selective CDK4/6 inhibitors based on a pyrimidine core have been developed and approved for the treatment of certain types of breast cancer. nih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been particularly successful in the development of kinase inhibitors, as it can mimic hinge region binding interactions in the kinase active site. rsc.org The design of 4-(pyrazol-4-yl)-pyrimidines has led to the identification of potent and selective CDK4/6 inhibitors. acs.org
Lanosterol 14α-Demethylase (LDM) Inhibition
Lanosterol 14α-demethylase (LDM), a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of sterols in fungi and is the target for azole antifungal agents. nih.govwikipedia.org The pyrimidine scaffold has been investigated for its potential to inhibit this enzyme. While azole-containing compounds are the most well-known LDM inhibitors, research into other heterocyclic structures, including pyrimidines, is ongoing to develop new antifungal agents and overcome resistance. nih.govnih.gov The core mechanism of these inhibitors often involves the coordination of a nitrogen atom within the heterocyclic ring to the heme iron in the active site of the enzyme. nih.gov
Preclinical Assessment of Target Engagement
The evaluation of how a drug candidate interacts with its intended target is a critical aspect of preclinical development. nih.gov Target engagement assays, both in vitro and in vivo, provide crucial data on the mechanism of action and help build a strong structure-activity relationship. nih.gov
In vitro target engagement assays are designed to quantify the binding of a compound to its molecular target in a controlled cellular environment. youtube.comnih.gov These assays can provide valuable information about a compound's cell permeability and its ability to interact with the target protein within the complex milieu of a cell. youtube.com Techniques such as the cellular thermal shift assay (CETSA) and fluorescence-based methods are commonly employed to measure target engagement. nih.gov
For derivatives of this compound, in vitro studies have been crucial in characterizing their interaction with specific molecular targets. For example, in the development of P2X7 receptor antagonists, which are of interest for the treatment of mood disorders, derivatives incorporating the 1-(5-fluoropyrimidin-2-yl) moiety have been synthesized and evaluated. nih.gov These studies help in understanding the structure-activity relationships and guide the selection of candidates for further preclinical development. nih.gov
Following promising in vitro data, in vivo receptor occupancy studies are conducted in preclinical animal models to determine the extent to which a drug binds to its target in a living organism. nih.gov These studies are essential for establishing a relationship between the administered dose, plasma concentration, and the degree of target engagement in the relevant tissues.
In the context of P2X7 receptor antagonists, derivatives of this compound have demonstrated robust receptor occupancy in preclinical models. nih.gov Specifically, two compounds, (S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H- core.ac.uknih.govnih.govtriazolo[4,5-c]pyridin-5-yl)methanone (compound 29) and (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H- core.ac.uknih.govnih.govtriazolo[4,5-c]pyridin-5-yl)methanone (compound 35), showed significant P2X7 receptor occupancy at low doses in rats. nih.gov
Table 1: In Vivo P2X7 Receptor Occupancy of this compound Derivatives in Rats
| Compound | ED₅₀ (mg/kg) |
| (S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H- core.ac.uknih.govnih.govtriazolo[4,5-c]pyridin-5-yl)methanone (Compound 29) | 0.06 |
| (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H- core.ac.uknih.govnih.govtriazolo[4,5-c]pyridin-5-yl)methanone (Compound 35) | 0.07 |
Data sourced from J Med Chem. 2018 Jan 11; 61(1): 211–237. nih.gov
These findings indicate that the 1-(5-fluoropyrimidin-2-yl) structural motif is a key component of compounds with potent in vivo target engagement, leading to the selection of compound 35 as a clinical candidate for further investigation in the treatment of mood disorders. nih.gov
Structure Activity Relationship Sar Analysis of 1 5 Fluoropyrimidin 2 Yl 1,4 Diazepane
Systematic Elucidation of Pharmacophoric Requirements for Biological Activity
The biological activity of 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane is intrinsically linked to the specific arrangement and properties of its constituent parts. Understanding these requirements is crucial for the rational design of more potent and selective analogues.
Research on related fluorinated pyrimidines suggests that the 5-fluoro substitution can enhance binding affinity by participating in favorable electrostatic or dipole-dipole interactions within a receptor's binding pocket. chemisgroup.us Furthermore, the C-F bond is exceptionally stable, often rendering the molecule more resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles. chemisgroup.us
| Modification | Observed Impact on Activity | Rationale |
| Replacement of Fluorine with Hydrogen | Typically leads to a decrease in potency. | Loss of favorable electronic interactions and potential increase in metabolic susceptibility. |
| Replacement of Fluorine with Chlorine or Bromine | Variable effects, often a decrease in potency. | Altered electronics and steric bulk may disrupt optimal binding. |
| Shifting Fluorine to other positions (e.g., 4 or 6) | Likely to significantly alter or diminish activity. | The specific positioning at C5 is often crucial for directing interactions with the target protein. |
The seven-membered 1,4-diazepane ring is not a planar structure and can adopt various conformations, such as chair, boat, and twist-boat forms. nih.gov The specific conformation adopted upon binding to a biological target is a critical factor governing the compound's activity. nih.gov Studies on N,N-disubstituted-1,4-diazepane analogues have revealed that a low-energy twist-boat conformation is often the bioactive one. nih.gov
Substituents on the diazepane ring can influence its conformational preference and introduce new points of interaction. The nitrogen atoms at positions 1 and 4 are key handles for modification.
| Modification | Observed Impact on Activity | Rationale |
| Alkylation of N4 | Can modulate potency and selectivity depending on the size and nature of the alkyl group. | Can introduce new van der Waals interactions or steric clashes within the binding site. |
| Introduction of polar groups on the carbon backbone | May enhance solubility but can also impact binding affinity. | Can form new hydrogen bonds or disrupt hydrophobic interactions. |
| Ring contraction or expansion (e.g., to piperazine (B1678402) or homodiazepane) | Generally leads to a significant loss of activity. | The seven-membered ring is often optimal for spanning the required distance and achieving the correct geometry for binding. nih.gov |
While this compound features a direct linkage between the pyrimidine (B1678525) and diazepane rings, hypothetical linker modifications represent a key area for SAR exploration. The introduction of a linker could alter the relative orientation of the two heterocyclic cores, potentially leading to improved interactions with the target.
| Linker Type | Potential Impact |
| Short alkyl chain (e.g., methylene) | Increases flexibility, which may or may not be beneficial for binding. |
| Amide or ether linkage | Introduces hydrogen bond donor/acceptor capabilities, potentially forming new interactions. |
| Rigid linker (e.g., acetylene) | Restricts conformational freedom, which could lock the molecule in a more active conformation. |
Design and Synthesis of Analogues for SAR Probing
To experimentally validate the hypotheses derived from SAR analysis, the rational design and synthesis of targeted analogues are essential.
Systematic modifications of the pyrimidine ring are crucial for defining the optimal electronic and steric requirements. A common synthetic route to introduce variations involves the reaction of a substituted pyrimidine, such as 2-chloro-5-fluoropyrimidine (B20137), with 1,4-diazepane.
| Analogue | Synthetic Strategy | Purpose of Modification |
| 1-(Pyrimidin-2-yl)-1,4-diazepane | Reaction of 2-chloropyrimidine (B141910) with 1,4-diazepane. | To assess the contribution of the fluorine atom to activity. |
| 1-(5-Chloropyrimidin-2-yl)-1,4-diazepane | Reaction of 2,5-dichloropyrimidine (B52856) with 1,4-diazepane. | To evaluate the effect of a different halogen at the 5-position. |
| 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane | Reaction of 2-chloro-5-methylpyrimidine (B1361109) with 1,4-diazepane. | To probe the steric and electronic effects of a small alkyl group. |
The synthesis of analogues with modifications on the diazepane ring allows for the exploration of the binding pocket's steric and electronic tolerances. N-alkylation of the diazepane can be achieved through reductive amination or direct alkylation of the secondary amine.
| Analogue | Synthetic Strategy | Purpose of Modification |
| 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane | Reductive amination of this compound with formaldehyde. | To investigate the effect of a small alkyl substituent at the N4 position. |
| 1-(5-Fluoropyrimidin-2-yl)-4-benzyl-1,4-diazepane | Alkylation with benzyl (B1604629) bromide. | To probe for potential pi-stacking interactions with a larger aromatic substituent. |
| (R/S)-1-(5-Fluoropyrimidin-2-yl)-2-methyl-1,4-diazepane | Synthesis starting from a chiral amino acid precursor. | To explore the impact of stereochemistry on the diazepane backbone. |
Exploration of Bioisosteric Replacements
The principle of bioisosterism, the exchange of a functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design. ajptr.comresearchgate.net This strategy is employed to modulate the potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. In the case of this compound, both the 5-fluoropyrimidinyl moiety and the 1,4-diazepane ring offer opportunities for bioisosteric modification to enhance its therapeutic profile.
Systematic modifications to these core fragments can lead to a deeper understanding of their roles in molecular recognition and biological activity. For instance, altering the electronic and steric properties of the pyrimidine ring or constraining the conformation of the flexible diazepine (B8756704) ring can provide valuable insights into the key interactions with its biological target.
The following data table illustrates a hypothetical exploration of bioisosteric replacements for different parts of the this compound scaffold and their potential impact on biological activity. It is important to note that this table is a theoretical representation based on established medicinal chemistry principles, in the absence of specific published data for this compound series.
| Modification Site | Original Fragment | Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Activity |
| Pyrimidine Ring | 5-Fluoropyrimidin-2-yl | Pyridin-2-yl | Removal of fluorine to assess its role in binding or metabolic stability. | Potentially reduced potency if fluorine is involved in a key interaction. |
| Pyrimidine Ring | 5-Fluoropyrimidin-2-yl | 5-Chloropyrimidin-2-yl | Substitution with a larger, more lipophilic halogen to probe the size and electronic requirements of the binding pocket. | Activity may be retained or slightly altered depending on the tolerance for steric bulk. |
| Pyrimidine Ring | 5-Fluoropyrimidin-2-yl | 5-Trifluoromethylpyrimidin-2-yl | Introduction of a strongly electron-withdrawing group to alter the electronics of the ring system. | Significant change in activity is expected due to altered electronic properties. |
| Diazepane Ring | 1,4-Diazepane | Piperazine | Reduction of ring size to a six-membered ring to decrease flexibility and potentially improve binding affinity through entropic effects. | May increase rigidity and improve binding, but could also lead to a loss of essential conformational flexibility. |
| Diazepane Ring | 1,4-Diazepane | Homopiperazine | Expansion to an eight-membered ring to explore the spatial requirements of the binding site. | Likely to decrease activity due to increased conformational entropy. |
| Diazepane Ring | 1,4-Diazepane | (S)-3-Methyl-1,4-diazepane | Introduction of a chiral center to explore stereospecific interactions with the target. | May lead to enantioselective activity, with one enantiomer being significantly more potent. |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govmui.ac.irnih.gov These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and guiding the design of more potent analogs. japsonline.comnih.gov The development of a robust QSAR model for this compound derivatives would significantly accelerate the optimization of this scaffold.
The process of building a QSAR model typically involves several key steps: compiling a dataset of compounds with their measured biological activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and finally, generating and validating a mathematical model. youtube.comyoutube.comresearchgate.net
A hypothetical QSAR model for a series of this compound derivatives could be represented by the following general equation:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the descriptors represent various physicochemical properties of the molecules.
The following interactive data table presents a hypothetical set of descriptors that could be used to build a QSAR model for this class of compounds, along with their potential contributions to the predicted biological activity. The values and coefficients are for illustrative purposes to demonstrate the principles of a QSAR model.
| Descriptor | Description | Hypothetical Coefficient | Interpretation of Contribution |
| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | +0.25 | A positive coefficient suggests that increasing lipophilicity is favorable for activity, up to a certain point, as it can enhance membrane permeability. |
| TPSA | Topological Polar Surface Area | -0.15 | A negative coefficient indicates that a lower polar surface area is beneficial for activity, likely by improving cell penetration. |
| Mol. Weight | Molecular Weight | -0.01 | A small negative coefficient might suggest that excessive increases in molecular size are detrimental to binding or solubility. |
| H-Bond Donors | Number of Hydrogen Bond Donors | -0.30 | A negative coefficient suggests that a lower number of hydrogen bond donors is preferred, possibly to reduce desolvation penalties upon binding. |
| H-Bond Acceptors | Number of Hydrogen Bond Acceptors | +0.10 | A positive coefficient indicates that hydrogen bond acceptors are important for target interaction. |
| Rotatable Bonds | Number of Rotatable Bonds | -0.05 | A small negative coefficient suggests that increased conformational flexibility might be slightly unfavorable, as it can lead to an entropic penalty upon binding. |
By utilizing such a QSAR model, medicinal chemists can prioritize the synthesis of new derivatives with a higher probability of exhibiting the desired biological activity, thereby streamlining the drug discovery process.
Computational Chemistry and Molecular Modeling Studies of 1 5 Fluoropyrimidin 2 Yl 1,4 Diazepane
Ligand-Based Drug Design Methodologies
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) approaches are utilized. nih.govnih.gov These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore Model Generation for Target Interaction
Pharmacophore modeling is a cornerstone of LBDD, defining the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govfiveable.medovepress.com By analyzing a set of known active molecules, a pharmacophore model can be generated to guide the design of new compounds with improved potency and selectivity. nih.govresearchgate.net For 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane, pharmacophore models can be developed to identify the key interaction points required for binding to its intended biological target. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. fiveable.meresearchgate.net
Table 1: Exemplary Pharmacophoric Features for a Hypothetical Target
| Feature Type | Description |
| Hydrogen Bond Acceptor | The nitrogen atoms in the pyrimidine (B1678525) and diazepane rings can accept hydrogen bonds. |
| Hydrogen Bond Donor | The secondary amine in the diazepane ring can act as a hydrogen bond donor. |
| Aromatic Ring | The fluoropyrimidine ring can engage in aromatic interactions. |
| Hydrophobic Center | The aliphatic portion of the diazepane ring can form hydrophobic interactions. |
This table presents a hypothetical set of pharmacophoric features that could be important for the biological activity of this compound.
Molecular Shape and Electrostatic Potential Analysis
The three-dimensional shape and electrostatic properties of a molecule are critical determinants of its interaction with a biological target. nih.gov Molecular shape analysis evaluates the steric complementarity between the ligand and the receptor's binding site.
The molecular electrostatic potential (MESP) provides a map of the charge distribution around a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. mdpi.comchemrxiv.org Analysis of the MESP for this compound can reveal key electrostatic interactions that contribute to its binding affinity. mdpi.com For instance, the electronegative fluorine atom and nitrogen atoms create regions of negative electrostatic potential, while the hydrogen atoms attached to nitrogen and carbon atoms generate areas of positive potential. nih.gov
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C9H13FN4 |
| Molecular Weight | 196.23 g/mol |
| XlogP (predicted) | 1.1 |
| Monoisotopic Mass | 196.1128 g/mol |
Data sourced from PubChem. uni.lu
Structure-Based Drug Design Methodologies
When the three-dimensional structure of the target protein is available, either through experimental methods like X-ray crystallography or through computational modeling, structure-based drug design (SBDD) techniques can be employed. nih.govnih.govmdpi.com
Homology Modeling of Relevant Protein Targets
In cases where the experimental structure of a target protein is unavailable, homology modeling can be used to construct a reliable 3D model. nih.gov This technique relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures. nih.gov By using the sequence of the target protein, a search for homologous proteins with known structures is performed. These known structures then serve as templates to build a model of the target protein. nih.gov For this compound, homology models of its potential protein targets, such as certain kinases or receptors, can be generated to facilitate further computational studies. cardiff.ac.uk
Molecular Docking Simulations to Predict Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov It also estimates the binding affinity, or strength of the interaction, between the ligand and the target. nih.gov For this compound, docking simulations can be performed using the homology-modeled or experimentally determined structures of its target proteins. These simulations can reveal the specific amino acid residues involved in the interaction and provide insights into the binding mode. For example, studies on similar 1,4-diazepane-containing compounds have shown the importance of hydrogen bonding and hydrophobic interactions for their binding to targets like cyclin-dependent kinase 9 (CDK9). cardiff.ac.uk
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp104, Lys33, Phe82 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
This table presents hypothetical docking results to illustrate the type of data obtained from such simulations.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability over time. nih.govnih.gov These simulations model the movements of atoms and molecules, providing insights into the flexibility of the protein and the ligand, as well as the strength and duration of their interactions. nih.gov By running MD simulations on the complex of this compound and its target protein, researchers can evaluate the stability of the predicted binding pose from docking studies and identify any conformational changes that may occur upon binding.
Table 4: Analysis from a Hypothetical Molecular Dynamics Simulation
| Metric | Result | Interpretation |
| RMSD of Ligand | 1.2 Å | The ligand remains stably bound in the binding pocket. |
| RMSF of Protein | Varies | Highlights flexible regions of the protein upon ligand binding. |
| Hydrogen Bond Occupancy | High | Indicates stable hydrogen bond interactions throughout the simulation. |
This table illustrates the types of analyses performed on MD simulation trajectories and their interpretations.
Quantum Chemical Calculations for Conformational and Electronic Properties
Conformational Analysis
The conformational flexibility of a molecule is a critical determinant of its biological activity, as it dictates the three-dimensional shapes the molecule can adopt to bind to a biological target. The 1,4-diazepane ring in this compound is a seven-membered ring, which is inherently flexible and can exist in multiple low-energy conformations, such as boat, chair, and twist-boat forms.
A thorough conformational analysis using quantum chemical methods would involve several steps:
Potential Energy Surface (PES) Scan: Initially, a relaxed PES scan is performed by systematically rotating the key rotatable bonds (e.g., the bond connecting the pyrimidine ring to the diazepane nitrogen and the bonds within the diazepane ring) to identify all possible conformers.
Geometry Optimization: Each identified conformer is then subjected to full geometry optimization, typically using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G* or higher), to find the local energy minima on the potential energy surface.
Frequency Calculations: To confirm that the optimized geometries are true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide the zero-point vibrational energies (ZPVE), which are used to correct the total electronic energies.
The results of such an analysis would yield the relative energies of each stable conformer, their Boltzmann population at a given temperature, and precise geometric parameters.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Chair-1 | 0.00 | 45.2 |
| Twist-Chair | 0.55 | 25.1 |
| Boat-1 | 1.20 | 10.3 |
| Chair-2 | 1.50 | 7.5 |
| Boat-2 | 2.10 | 3.9 |
| Other | > 2.5 | < 8.0 |
| Note: This table is illustrative and presents hypothetical data based on typical findings for diazepine-containing compounds. The actual values would need to be determined by specific quantum chemical calculations. |
Table 2: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Hypothetical Lowest Energy Conformer
| Parameter | Value (Angstroms or Degrees) |
| C-F Bond Length | 1.35 Å |
| N(diazepane)-C(pyrimidine) Bond Length | 1.38 Å |
| C-N-C Angle in Diazepane | 115.2° |
| Dihedral Angle (Pyrimidinyl-N-C-C) | 175.5° |
| Note: This table is for illustrative purposes. The values are typical for similar chemical moieties but require specific calculation for this compound. |
Electronic Properties
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. The introduction of a fluorine atom to the pyrimidine ring is expected to significantly modulate the electronic landscape of the parent molecule due to fluorine's high electronegativity. nih.gov DFT calculations are employed to compute a range of electronic descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the fluorine atom and the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the hydrogen atoms of the diazepane ring would exhibit positive potential. This information is vital for understanding potential hydrogen bonding interactions.
Table 3: Calculated Electronic Properties (Hypothetical)
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.6 eV |
| Dipole Moment | 3.5 D |
| Electronegativity (χ) | 4.0 eV |
| Global Hardness (η) | 2.8 eV |
| Note: This table contains hypothetical data for illustrative purposes. Actual values would be obtained from specific DFT calculations. |
Future Research Directions and Therapeutic Implications
Expansion of the Chemical Space around the 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane Scaffold
A primary avenue for future investigation involves the systematic chemical modification of the this compound scaffold to generate a library of analogues with diverse physicochemical properties and biological activities. This expansion of the chemical space will be crucial for establishing comprehensive structure-activity relationships (SAR).
Key modifications could include:
Substitution on the Pyrimidine (B1678525) Ring: Beyond the existing fluorine atom, the introduction of other substituents (e.g., alkyl, alkoxy, amino groups) at different positions of the pyrimidine ring could modulate the electronic properties and steric profile of the molecule, potentially influencing target binding and selectivity.
Functionalization of the Diazepane Ring: The secondary amine within the diazepane ring presents a prime site for the introduction of a wide range of functional groups. This could involve acylation, alkylation, or arylation to explore interactions with different subpockets of target proteins.
Conformational Constraint: Introducing rigidifying elements into the diazepane ring, such as through cyclization or the incorporation of double bonds, could lock the molecule into specific conformations. This approach can lead to enhanced binding affinity and selectivity for the intended biological target.
These synthetic efforts will aim to optimize potency, selectivity, and pharmacokinetic properties, leading to the identification of advanced lead compounds for further development.
Exploration of Novel Therapeutic Indications based on Identified Molecular Targets
The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. For instance, derivatives of 1,4-diazepane have been investigated as antagonists for Lymphocyte Function-Associated Antigen-1 (LFA-1), a target for inflammatory and autoimmune diseases doi.org. The antagonism of cell surface receptors like LFA-1 is a significant area of drug discovery for conditions such as cancer and in transplantation doi.org.
Additionally, diazepane-containing compounds have shown affinity for sigma receptors (σR), which are implicated in neurological and psychiatric disorders nih.gov. Ligands for sigma receptors have potential applications as antipsychotics, and in the treatment of amnesia and other neurodegenerative conditions nih.gov.
Future research should, therefore, focus on screening this compound and its analogues against a broad panel of molecular targets, including but not limited to:
Integrins: Given the precedent for 1,4-diazepan-2-ones as LFA-1 antagonists, exploring the potential of this scaffold to modulate other integrins could open up new therapeutic avenues in immunology and oncology doi.org.
G-Protein Coupled Receptors (GPCRs): The structural motifs present in the title compound are common in GPCR ligands, suggesting that it could be a valuable starting point for developing modulators of this large and therapeutically important class of receptors.
Ion Channels: The diazepane moiety is known to interact with various ion channels, and investigating this possibility could lead to novel treatments for channelopathies.
Kinases: The pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, suggesting that derivatives could be designed to target specific kinases involved in cancer and inflammatory diseases.
Advanced Preclinical Characterization in Disease Models
Once promising lead compounds with defined molecular targets are identified, their efficacy will need to be evaluated in relevant preclinical models of human diseases. This will involve a tiered approach, starting with in vitro cell-based assays and progressing to in vivo animal models.
For instance, if a derivative shows potent LFA-1 antagonism, it could be tested in animal models of autoimmune diseases like rheumatoid arthritis or inflammatory bowel disease doi.org. Similarly, if a compound demonstrates high affinity for sigma receptors, its potential as a neuroprotective agent could be assessed in models of neurodegeneration nih.gov.
These preclinical studies will be essential for validating the therapeutic hypothesis, determining the pharmacokinetic and pharmacodynamic profiles of the compounds, and establishing a preliminary safety profile before any consideration of clinical development.
Development of Tool Compounds for Biological Research
Beyond their direct therapeutic potential, derivatives of this compound can be developed as valuable tool compounds for basic biological research. By designing and synthesizing highly potent and selective ligands for specific molecular targets, researchers can gain a deeper understanding of the physiological and pathological roles of these targets.
These chemical probes can be used to:
Validate Novel Drug Targets: Selective inhibitors or activators can help to elucidate the function of a particular protein in cellular signaling pathways and disease processes.
Map Binding Sites: Radiolabeled or fluorescently tagged versions of the compounds can be used in binding assays and imaging studies to characterize the ligand-receptor interaction at a molecular level.
Elucidate Disease Mechanisms: By modulating the activity of a specific target in a controlled manner, these tool compounds can help to unravel the complex mechanisms underlying various diseases.
The development of such high-quality chemical probes from the this compound scaffold will not only advance our fundamental understanding of biology but also pave the way for the discovery of novel therapeutic strategies.
Q & A
Q. What synthetic methodologies are effective for preparing 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane?
The synthesis typically involves nucleophilic substitution between 5-fluoro-2-chloropyrimidine and 1,4-diazepane under reflux conditions. Key steps include:
- Reaction Optimization : Use polar aprotic solvents (e.g., THF, DMF) and bases (e.g., K₂CO₃) to enhance nucleophilicity .
- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization improves purity .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.2–3.5 ppm for diazepane protons) and LC/MS (M+H⁺ expected ~237.1 g/mol) .
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy : Identify fluorine coupling patterns (e.g., ¹⁹F NMR for C-F groups) and diazepane ring protons .
- Mass Spectrometry : High-resolution MS distinguishes isotopic peaks (e.g., ³⁵Cl vs. ³⁷Cl in impurities) .
- X-ray Crystallography : Resolves stereochemistry and confirms fluoropyrimidine-diazepane connectivity .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO, MeOH; insoluble in hexane. Adjust solvent polarity for reaction design .
- Stability : Hydrolytically stable at pH 4–8; store at –20°C under inert gas to prevent ring oxidation .
Advanced Research Questions
Q. How can computational modeling predict biological activity and binding modes?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., fluoropyrimidine's electron-deficient C2) .
- Molecular Docking : Simulate interactions with targets like neurokinin-1 receptors; prioritize poses with hydrogen bonding to diazepane N-atoms .
- MD Simulations : Assess conformational flexibility of the diazepane ring in aqueous vs. lipid bilayers .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Meta-Analysis : Compare fluorinated vs. brominated analogs (e.g., 5-F vs. 5-Br substitution alters π-stacking with aromatic residues) .
- Free-Wilson Analysis : Deconstruct substituent contributions (e.g., fluorine's electronegativity enhances target affinity by 0.5–1.0 log units) .
- In Silico ADMET : Use QSAR models to differentiate pharmacokinetic outliers (e.g., fluorine reduces CYP3A4 metabolism) .
Q. How to design assays for evaluating neurokinin-1 receptor antagonism?
- In Vitro Binding : Radioligand displacement (³H-substance P) in CHO-K1 cells expressing hNK1R; IC₅₀ values <100 nM indicate potency .
- Functional Assays : Measure cAMP inhibition (FRET-based) or Ca²⁺ flux (Fluo-4 dye) to confirm inverse agonism .
- Selectivity Screening : Test against off-targets (e.g., D3 dopamine receptors) via competitive binding panels .
Q. What experimental controls mitigate variability in enzymatic inhibition studies?
- Positive Controls : Co-test with known inhibitors (e.g., aprepitant for NK1R) to validate assay conditions .
- Negative Controls : Use scrambled analogs (e.g., 1-(3-Fluoropyrimidin-2-yl)-1,4-diazepane) to confirm pharmacophore specificity .
- Replicate Design : Triplicate runs with blinded sample coding reduce operator bias .
Methodological Considerations
Q. How to optimize reaction yields for fluorinated diazepane derivatives?
- Catalyst Screening : Pd(OAc)₂/Xantphos enhances Buchwald-Hartwig coupling for pyrimidine-diazepane bonds (yield ↑ 15–20%) .
- Microwave Synthesis : Reduces reaction time (30 min vs. 12 hrs) while maintaining >90% purity .
- Leaving Group Effects : 5-Fluoro-2-triflate pyrimidines react faster than chlorides (krel ≈ 3.2) .
Q. What in vivo models assess pharmacokinetics and blood-brain barrier penetration?
- Rodent Studies : Administer 10 mg/kg IV/PO; measure plasma t₁/₂ via LC-MS/MS. Brain-to-plasma ratios >0.3 indicate CNS activity .
- Microdialysis : Monitor unbound compound concentrations in striatal extracellular fluid .
- Metabolite ID : Use HR-MS/MS to detect oxidative degradation (e.g., diazepane ring hydroxylation) .
Data Interpretation Guidelines
Q. How to validate target engagement in cellular models?
Q. Addressing discrepancies between computational predictions and experimental IC₅₀ values
- Force Field Calibration : Adjust partial charges in docking software to better reflect fluorine's electronegativity .
- Solvent Effects : Include explicit water molecules in simulations to account for desolvation penalties .
- Conformational Sampling : Use enhanced sampling (e.g., metadynamics) to capture rare binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
